

# The $\zeta$ -Carotene Biosynthesis Pathway in Plants: A Technical Guide

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Compound Name: zeta-Carotene

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core  $\zeta$ -carotene biosynthesis pathway in plants. It is intended for researchers, scientists, and professionals in drug development who are interested in understanding and manipulating this critical metabolic route for the production of carotenoids. This document details the enzymatic steps, presents available quantitative data, outlines key experimental protocols, and provides visualizations of the pathway and associated workflows.

## Introduction to $\zeta$ -Carotene Biosynthesis

The biosynthesis of  $\zeta$ -carotene is a pivotal segment of the larger carotenoid pathway in plants, which is responsible for the production of a diverse array of essential pigments. These molecules play crucial roles in photosynthesis, photoprotection, and as precursors for the synthesis of phytohormones like abscisic acid and strigolactones[1]. The conversion of the colorless C40 hydrocarbon phytoene to the colored and conjugated lycopene involves a series of desaturation and isomerization reactions. The formation of  $\zeta$ -carotene represents a key intermediate stage in this process. In contrast to bacteria and fungi which can convert phytoene directly to lycopene using a single enzyme (CrtI), the pathway in plants and cyanobacteria is more complex, requiring a series of enzymes to achieve the same transformation[1][2]. This guide focuses on the core enzymatic steps leading to the formation and conversion of  $\zeta$ -carotene.

## The Core Enzymatic Pathway

The synthesis of  $\zeta$ -carotene and its subsequent conversion involves three key enzymes that are localized in the plastids: Phytoene Desaturase (PDS), 15-cis- $\zeta$ -Carotene Isomerase (Z-ISO), and  $\zeta$ -Carotene Desaturase (ZDS)[1][3][4]. These enzymes work in concert to introduce conjugated double bonds into the phytoene backbone, leading to the formation of progressively more unsaturated carotenoids.

### Phytoene Desaturase (PDS)

Phytoene desaturase is the enzyme that initiates the desaturation cascade in the plant carotenoid pathway. It introduces two double bonds into its substrate, 15-cis-phytoene. This reaction proceeds via the intermediate 9,15-di-cis-phytofluene to yield the final product, 9,15,9'-tri-cis- $\zeta$ -carotene[5]. PDS is a membrane-bound enzyme that utilizes a non-covalently bound FAD cofactor[5]. The electrons from the desaturation reaction are transferred to plastoquinone, which in turn reduces plastid terminal oxidase (PTOX), ultimately coupling the desaturation to oxygen reduction[2]. Disruption of PDS function, often targeted by bleaching herbicides like norflurazon, results in an albino phenotype and stunted growth due to the lack of colored carotenoids and the subsequent photo-oxidative damage to the photosynthetic apparatus[2][6][7].

### 15-cis- $\zeta$ -Carotene Isomerase (Z-ISO)

The product of the PDS reaction, 9,15,9'-tri-cis- $\zeta$ -carotene, is not the substrate for the next enzyme in the pathway. The central 15-cis double bond must be isomerized to a trans configuration. This crucial step is catalyzed by the 15-cis- $\zeta$ -carotene isomerase (Z-ISO)[3][8][9]. Z-ISO converts 9,15,9'-tri-cis- $\zeta$ -carotene into 9,9'-di-cis- $\zeta$ -carotene, which is the correct substrate for  $\zeta$ -carotene desaturase (ZDS)[8][10][11]. In photosynthetic tissues, light can partially mediate this isomerization; however, Z-ISO is essential for this conversion, especially in non-photosynthetic tissues and during periods of darkness[3][12][13]. Z-ISO is an integral membrane protein that contains a heme b cofactor and its activity is regulated by the redox state of this cofactor.

### $\zeta$ -Carotene Desaturase (ZDS)

The final enzyme in this core pathway is  $\zeta$ -carotene desaturase, which introduces two additional double bonds into its substrate, 9,9'-di-cis- $\zeta$ -carotene[4][14]. This reaction proceeds

through the intermediate 7,9,9'-tri-cis-neurosporene to form 7,9,7',9'-tetra-cis-lycopene (prolycopene)[10][14]. ZDS exhibits stereoselectivity for the trans C15-C15' double bond of its substrate[14]. The product, prolycopene, is then further isomerized by the carotenoid isomerase (CRTISO) to all-trans-lycopene, which serves as the precursor for the cyclization reactions that lead to the formation of  $\alpha$ - and  $\beta$ -carotene and downstream xanthophylls[1][15]. Like PDS, ZDS is a membrane-associated enzyme.

## Quantitative Data

The following tables summarize the available quantitative data for the key enzymes in the  $\zeta$ -carotene biosynthesis pathway. It is important to note that kinetic parameters for these membrane-bound enzymes are challenging to determine and are not widely available for plant species.

Enzyme	Organism	Substrate (s)	Product(s)	Cofactor	Kinetic Parameter (Km)	Reference(s)
Phytoene Desaturase (PDS)	Oryza sativa (Rice)	15-cis-phytoene, Plastoquinone	9,15,9'-tri-cis- $\zeta$ -carotene, Plastoquinol	FAD	Not Reported	[5]
$\zeta$ -Carotene Isomerase (Z-ISO)	Zea mays (Maize)	9,15,9'-tri-cis- $\zeta$ -carotene	9,9'-di-cis- $\zeta$ -carotene	Heme b	Not Reported	[8][9]
$\zeta$ -Carotene Desaturase (ZDS)	Anabaena sp. PCC 7120 (Cyanobacterium)	$\zeta$ -carotene, Neurosporene	Lycopene, $\gamma$ -carotene	Not Reported	10 $\mu$ M (for both substrates)	[16]

Note: The Km value for ZDS is from a cyanobacterium and serves as an approximation for the plant enzyme due to the high degree of conservation in the pathway.

Enzyme	Organism	Gene Locus (example)	Protein Size (amino acids)	Reference(s)
Phytoene Desaturase (PDS)	Solanum lycopersicum (Tomato)	Solyc03g123760	583	
ζ-Carotene Isomerase (Z-ISO)	Arabidopsis thaliana	At1g06820	Not specified in searches	<a href="#">[8]</a>
ζ-Carotene Desaturase (ZDS)	Arabidopsis thaliana	AT3G04870	Not specified in searches	<a href="#">[14]</a> <a href="#">[17]</a>
ζ-Carotene Desaturase 1 (ZDS1)	Daucus carota (Carrot)	Not specified	Not specified in searches	<a href="#">[18]</a>
ζ-Carotene Desaturase 2 (ZDS2)	Daucus carota (Carrot)	Not specified	Not specified in searches	<a href="#">[18]</a>

## Experimental Protocols

This section provides detailed methodologies for key experiments used to study the ζ-carotene biosynthesis pathway.

### Carotenoid Extraction from Plant Tissues

This protocol describes a general method for the extraction of carotenoids from plant tissues for subsequent analysis by HPLC.

Materials:

- Fresh or freeze-dried plant tissue
- Liquid nitrogen
- Mortar and pestle or a homogenizer

- Acetone (HPLC grade), containing 0.1% (w/v) Butylated hydroxytoluene (BHT)
- Petroleum ether or Hexane (HPLC grade)
- Saturated NaCl solution
- Anhydrous sodium sulfate
- Rotary evaporator
- Amber glass vials

Procedure:

- Weigh 1-2 g of fresh plant tissue or 100-200 mg of freeze-dried tissue.
- Immediately freeze the tissue in liquid nitrogen to prevent enzymatic degradation of carotenoids.
- Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
- Transfer the powder to a centrifuge tube and add 10 mL of cold acetone (with BHT).
- Homogenize the sample for 1-2 minutes using a homogenizer or vortex vigorously.
- Centrifuge the mixture at 5000 x g for 10 minutes at 4°C.
- Carefully transfer the supernatant to a separatory funnel.
- Repeat the extraction of the pellet with 5 mL of cold acetone until the pellet is colorless. Pool all the supernatants.
- Add 10 mL of petroleum ether or hexane and 10 mL of saturated NaCl solution to the separatory funnel containing the pooled acetone extracts.
- Mix gently by inverting the funnel several times to partition the carotenoids into the upper organic phase.
- Discard the lower aqueous phase.

- Wash the upper organic phase with distilled water three times to remove residual acetone.
- Dry the organic phase by passing it through a small column containing anhydrous sodium sulfate.
- Evaporate the solvent to dryness under a stream of nitrogen or using a rotary evaporator at a temperature below 40°C.
- Re-dissolve the carotenoid residue in a known volume (e.g., 1-2 mL) of a suitable solvent for HPLC analysis (e.g., a mixture of methyl tert-butyl ether, methanol, and water).
- Filter the solution through a 0.22 µm syringe filter into an amber HPLC vial.
- Store the extract at -20°C until analysis.

## HPLC Analysis of ζ-Carotene and other Carotenoids

This protocol outlines a method for the separation and quantification of ζ-carotene and other carotenoids using High-Performance Liquid Chromatography with a Photodiode Array (PDA) detector. A C30 column is recommended for better separation of carotenoid isomers.

### Instrumentation and Columns:

- HPLC system with a quaternary pump, autosampler, and a PDA detector.
- YMC Carotenoid C30 column (e.g., 250 x 4.6 mm, 5 µm particle size).

### Mobile Phase:

- Mobile Phase A: Methanol/Acetonitrile/Water (84:14:2, v/v/v)
- Mobile Phase B: Methylene chloride or Methyl tert-butyl ether (MTBE)

### Gradient Program (Example):

Time (min)	%A	%B
0	100	0
2	88	12
8	86	14
14	77	23
19	70	30
21	60	40
34	55	45
38	0	100
45	100	0

Note: This is an example gradient and may need to be optimized for specific applications and columns.

Procedure:

- Equilibrate the C30 column with the initial mobile phase conditions for at least 30 minutes.
- Set the column temperature to 25-30°C.
- Set the PDA detector to scan a wavelength range of 250-600 nm and to acquire data at specific wavelengths for quantification (e.g., 400 nm for  $\zeta$ -carotene, 450 nm for  $\beta$ -carotene, 472 nm for lycopene).
- Inject 10-20  $\mu$ L of the filtered carotenoid extract.
- Run the gradient program.
- Identify carotenoid peaks by comparing their retention times and UV/Vis absorption spectra with those of authentic standards. 9,15,9'-tri-cis- $\zeta$ -carotene typically shows absorption maxima around 378, 400, and 425 nm.

- Quantify the carotenoids by integrating the peak area at their respective  $\lambda_{\text{max}}$  and comparing it to a calibration curve generated with known concentrations of pure standards.

## In Vitro Enzyme Assay for Phytoene Desaturase (PDS)

This protocol describes a method for assaying the activity of PDS in vitro, typically using a heterologously expressed and purified enzyme.

Materials:

- Purified PDS enzyme.
- Substrate: 15-cis-phytoene incorporated into liposomes (e.g., phosphatidylcholine).
- Electron acceptor: Plastoquinone-9 or a synthetic quinone analog like duroquinone.
- Assay buffer: e.g., 50 mM Tris-HCl, pH 7.8, containing 100 mM NaCl.
- Reaction tubes.
- Water bath or incubator.
- Solvents for extraction (as in section 4.1).
- HPLC system for product analysis.

Procedure:

- Prepare liposomes containing 15-cis-phytoene. This can be done by drying a solution of phytoene and phosphatidylcholine under nitrogen and then resuspending and sonicating in the assay buffer.
- In a reaction tube, combine the assay buffer, the phytoene-containing liposomes, and the electron acceptor.
- Pre-incubate the mixture at the desired reaction temperature (e.g., 30°C) for 5 minutes.
- Initiate the reaction by adding a known amount of purified PDS enzyme.



- Incubate the reaction for a specific time period (e.g., 30-60 minutes).
- Stop the reaction by adding an equal volume of cold acetone.
- Extract the carotenoids from the reaction mixture as described in the carotenoid extraction protocol (section 4.1).
- Analyze the extracted carotenoids by HPLC (section 4.2) to identify and quantify the product, 9,15,9'-tri-cis- $\zeta$ -carotene.
- Calculate the enzyme activity based on the amount of product formed per unit time per amount of enzyme.

## Mandatory Visualizations

### Signaling Pathways and Workflows

Caption: The core  $\zeta$ -carotene biosynthesis pathway in plants.

Caption: A typical workflow for the extraction and analysis of carotenoids.

Caption: Workflow for an in vitro enzyme activity assay.

## Conclusion

The  $\zeta$ -carotene biosynthesis pathway is a fundamental process in plants, essential for the production of vital carotenoids. The sequential action of PDS, Z-ISO, and ZDS represents a tightly regulated series of desaturation and isomerization steps. While the overall pathway is well-characterized, further research is needed to elucidate the precise kinetic parameters of the plant enzymes and the regulatory mechanisms that control the flux through this pathway. The experimental protocols and visualizations provided in this guide offer a solid foundation for researchers and scientists to investigate and potentially manipulate this pathway for applications in agriculture, nutrition, and drug development. The unique enzymatic steps in the plant pathway, as compared to the simpler bacterial system, may also present novel targets for the development of specific inhibitors or modulators.

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